molecular formula C12H22N2O4 B182462 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate CAS No. 183742-29-2

1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate

Cat. No. B182462
M. Wt: 258.31 g/mol
InChI Key: IQKOVLZJPVVLOZ-UHFFFAOYSA-N
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Description

1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate is a chemical compound with the molecular formula C12H22N2O4 . It has a molecular weight of 258.32 . The compound is a pale-yellow to yellow-brown solid at room temperature .


Molecular Structure Analysis

The InChI code for 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate is 1S/C12H22N2O4/c1-5-17-10(15)9-8-14(7-6-13-9)11(16)18-12(2,3)4/h9,13H,5-8H2,1-4H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate has a density of 1.1±0.1 g/cm3, a boiling point of 337.0±37.0 °C at 760 mmHg, and a flash point of 157.6±26.5 °C . It has 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds . The compound has an ACD/LogP value of 1.26 .

Scientific Research Applications

Synthesis and Characterization

1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate and its derivatives are primarily used in the field of chemical synthesis and characterization. For instance, derivatives like tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate have been synthesized and characterized through various spectroscopic studies such as FT-IR, NMR, and LCMS. These compounds are notable for their crystal structures, exhibiting distinct shapes and intermolecular interactions, which are further analyzed through single crystal X-ray diffraction and Hirshfeld surface analysis (Kulkarni et al., 2016).

Biological Evaluation

Various derivatives of 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate have been evaluated for biological activities. These compounds have shown moderate activity against a range of microorganisms, suggesting potential applications in antimicrobial research (Kulkarni et al., 2016).

Role in Organic Intermediate Synthesis

This compound serves as an important intermediate in the synthesis of various biologically active compounds. For example, tert-Butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate is synthesized as an intermediate for the production of benzimidazole compounds, which are significant in medicinal chemistry (Liu Ya-hu, 2010).

Applications in Crystallography

The molecular and crystal structures of various derivatives of 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate are of interest in crystallography. Studies involve examining the crystallographic and conformational aspects of these derivatives, contributing to a deeper understanding of molecular interactions and crystal engineering (Mamat et al., 2012).

Pharmacological Research

Some derivatives have been studied for their pharmacological potential. For instance, certain piperazine derivatives are evaluated for activities like antibacterial and anthelmintic properties, adding value to the field of drug discovery and development (Sanjeevarayappa et al., 2015).

Safety And Hazards

The compound has been classified with the hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements P261, P280, P301+P312, P302+P352, and P305+P351+P338 have been associated with it, advising to avoid breathing dust/fume/gas/mist/vapours/spray, wear protective gloves/protective clothing/eye protection/face protection, call a POISON CENTER or doctor/physician if you feel unwell, IF ON SKIN: Wash with plenty of soap and water, and IF IN EYES: Rinse cautiously with water for several minutes .

properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl piperazine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-5-17-10(15)9-8-14(7-6-13-9)11(16)18-12(2,3)4/h9,13H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKOVLZJPVVLOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CCN1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10464811
Record name 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate

CAS RN

183742-29-2
Record name 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl 3-ethyl piperazine-1,3-dicarboxylate
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Synthesis routes and methods I

Procedure details

To a solution of ethyl 1-benzyloxycarbonyl-4-(tert-butoxycarbonyl)-2-piperazinecarboxylate (2.49 g) (Tet. Lett. 30(39), 5193-5196) in EtOH was added Pd/C (0.25 g). The solution was degassed with nitrogen and hydrogen gas was bubbled into the mixture. The reaction mixture was stirred for 3 hours under hydrogen atmosphere. The mixture was filtered through Celite and concentrated to give 1.15 g of ethyl 4-(tert-butoxycarbonyl)-2-piperazinecarboxylate. (2) To a solution of the compound obtained above in THF (10 mL) was added 3,5-dichlorophenyl isocyanate (1.00 g). After stirring overnight, the solution was concentrated. Purification by chromatography (Silica gel: EtOAc/hexane: 1/4, Chromatotron) afforded ethyl 1-[N-(3,5-dichlorophenyl)carbamoyl]-4-tert-butoxycarbonyl-2-piperazinecarboxylate (1.36 g). MS (m/z) 446 (MH+). (3) The compound obtained above was treated in a manner similar to Example 1 (4) to yield 4-(tert-butoxycarbonyl)-8-(3,5-dichlorophenyl)-1,4,8-triazabicyclo[4.3.0]nonane-7,9-dione (0.72 g). MS (m/z) 422 (M++Na) mp 60.2° C.
Quantity
2.49 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.25 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Concentrated hydrochloric acid (5 mL) was added to the above-obtained 1,4-di-tert-butoxycarbonylpiperazine-3-carboxylic acid ethyl ester (5.5 g) in ethanol (50 mL), followed by stirring at room temperature for 3 days. The solvent of the reaction mixture was removed under reduced pressure, to thereby give piperazine-2-carboxylic acid ethyl ester hydrochloride (3.4 g, 95.7%). Under cooling with ice, triethylamine (5 mL) and 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (4.0 g) were added to the thus-obtained piperazine-2-carboxylic acid ethyl ester hydrochloride (3.4 g) in tetrahydrofuran (30 mL), followed by stirring at room temperature for 16 hours. The reaction mixture was partitioned by use of methylene chloride. The organic layer was dried over magnesium sulfate anhydrate, followed by filtration. The solvent was removed under reduced pressure, and the residue was purified through silica gel column chromatography (methylene chloride-methanol), to thereby give the title compound as an oily product (3.14 g, 49%).
Quantity
5 mL
Type
reactant
Reaction Step One
Name
1,4-di-tert-butoxycarbonylpiperazine-3-carboxylic acid ethyl ester
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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